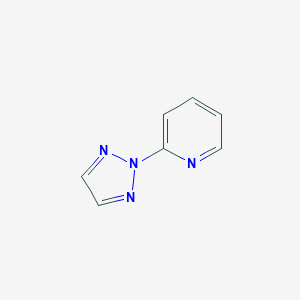

2-(2H-1,2,3-Triazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-9-5-6-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNCCWXNNWGQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 2-(2H-1,2,3-Triazol-2-yl)pyridine and its Derivatives

The direct construction of the 2-(2H-1,2,3-triazol-2-yl)pyridine scaffold is a focal point of synthetic research, with methodologies designed to ensure high regioselectivity and yield.

Palladium-Catalyzed Arylation and Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for the N-arylation of 1,2,3-triazoles. A significant breakthrough is the development of a highly N2-selective palladium-catalyzed arylation method, which allows for the direct coupling of 1,2,3-triazoles with aryl halides (including chlorides, bromides, and triflates) to form N2-aryl-1,2,3-triazoles with excellent selectivity (95–99%). nih.govmit.edunih.gov This method is a direct route to N2-aryl-1,2,3-triazoles and is kinetically favored, according to DFT calculations. nih.govnih.gov The reaction of a 1,2,3-triazole with a 2-halopyridine in the presence of a palladium catalyst, such as one using a biaryl phosphine (B1218219) ligand (L1), can furnish the desired 2-(2H-1,2,3-triazol-2-yl)pyridine. nih.gov

This approach surpasses traditional copper-catalyzed and SNAr reactions, which often result in mixtures of N1 and N2 isomers with poor selectivity. nih.gov Furthermore, palladium catalysts have been employed in intramolecular C-H arylation reactions of pyridine (B92270) derivatives, suggesting their utility in constructing fused heterocyclic systems containing the triazolyl-pyridine motif. beilstein-journals.org A palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand has also demonstrated high efficacy in Suzuki-Miyaura coupling reactions, highlighting the synergy between palladium catalysis and this ligand class. rsc.org

Table 1: Palladium-Catalyzed N2-Arylation of 1,2,3-Triazoles

| Aryl Halide | 1,2,3-Triazole | Catalyst System | N2-Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Bromobenzene | 1,2,3-Triazole | Pd₂(dba)₃ / L1 | 97:3 (N2:N1) | 90% | nih.gov |

| Aryl Bromides | 4-Substituted 1,2,3-Triazoles | Pd/L1 | >98% | High | nih.gov |

| Aryl Chlorides | 4-Substituted 1,2,3-Triazoles | Pd/L1 | 95-99% | High | nih.govnih.gov |

| Aryl Triflates | 4-Substituted 1,2,3-Triazoles | Pd/L1 | 95-99% | High | nih.govnih.gov |

Data compiled from research on highly N2-selective palladium-catalyzed arylation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazolyl-Pyridine Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability, and high yields. nih.govacs.org This reaction typically involves the coupling of a terminal alkyne and an organic azide (B81097) to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org To synthesize a 2-(1H-1,2,3-triazol-1-yl)pyridine derivative via the most common CuAAC pathway, one would react an ethynylpyridine with an organic azide or a 2-azidopyridine (B1249355) with a terminal alkyne. researchgate.netnih.gov

While CuAAC is the most widely used method for creating the 1,2,3-triazole ring, it predominantly yields the 1,4-isomer (N1-substituted pyridine if 2-azidopyridine is used). nih.govthieme.com Achieving the 2-(2H-1,2,3-triazol-2-yl)pyridine isomer directly through this method is not the standard outcome. However, the CuAAC is fundamental for creating the triazole ring, which can then be further modified or used to synthesize pyridyl-triazole ligands where the pyridine is attached at the C4 position of the triazole ring. researchgate.netnih.govrsc.org

Regioselective Synthesis of 2H-1,2,3-Triazole Isomers

Achieving regiocontrol in the synthesis of substituted 1,2,3-triazoles is a significant challenge, particularly for producing the N2-isomer. While the CuAAC method excels at producing 1,4-disubstituted (N1) triazoles, alternative strategies are required for the N2-isomer, 2-(2H-1,2,3-triazol-2-yl)pyridine. nih.govnih.gov

Several methodologies have been developed to favor the formation of N2-substituted triazoles:

Palladium-Catalyzed N-Arylation: As detailed in section 2.1.1, this is a premier method for achieving high N2-selectivity in the arylation of 1,2,3-triazoles with aryl halides. nih.govnih.gov

Rhodium-Catalyzed N-Arylation: An efficient Rh(II)-catalyzed method using quinoid carbenes has been developed for the highly selective N2-arylation of 1,2,3-triazoles. rsc.orgchemrxiv.org

Alkylation/Arylation Control: In certain substrates, steric and electronic factors can heavily influence the site of substitution. For instance, the alkylation of 5-aryl-4-trifluoroacetyltriazoles with alkyl halides using sodium carbonate as a base in DMF preferentially yields the 2-substituted isomer. nih.gov The bulky substituents at C4 and C5 hinder attack at N1 and N3, making N2 the most accessible site. nih.gov Similarly, SNAr reactions with activated aryl halides and Chan-Lam coupling with boronic acids can also afford N2-aryltriazoles with high regioselectivity. nih.govresearchgate.net

Table 2: Comparison of Regioselective Synthesis Methods for N-Substituted Triazoles

| Method | Typical Product | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted (N1) | High yield, robust, "click" reaction. | nih.govacs.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted | Complements CuAAC for different isomer. | nih.gov |

| Palladium-Catalyzed N-Arylation | N2-Substituted | High N2-selectivity (>95%) with aryl halides. | nih.govnih.gov |

| Rhodium-Catalyzed N-Arylation | N2-Substituted | Highly selective using diazonaphthoquinone. | rsc.orgchemrxiv.org |

Functionalization and Derivatization Protocols

Once the core 2-(2H-1,2,3-triazol-2-yl)pyridine structure is formed, it can be further modified to introduce diverse functionalities.

Selective N-Arylation at the Triazole Moiety (e.g., N2-Selective Arylation)

Selective N-arylation is a key transformation for synthesizing derivatives of 2-(2H-1,2,3-triazol-2-yl)pyridine. This process involves the attachment of an aryl group directly to one of the nitrogen atoms of the triazole ring. The primary challenge lies in controlling the regioselectivity to favor the N2 position over the N1 and N3 positions.

Advanced catalytic systems have been developed to address this:

Palladium-Catalyzed Systems: As previously discussed, a Pd/biaryl phosphine ligand system is highly effective for the N2-arylation of 1,2,3-triazoles with a variety of aryl bromides, chlorides, and triflates. nih.govnih.gov This method provides a direct and highly regioselective route to N2-aryl-1,2,3-triazoles. nih.gov

Rhodium-Catalyzed Systems: A Rh(II)-catalyzed approach offers another avenue for selective N2-arylation. This method utilizes diazonaphthoquinone as a coupling partner and proceeds through a proposed mechanism involving nucleophilic addition of the N2 nitrogen to a metal-carbene intermediate, followed by a 1,5-H shift. rsc.orgchemrxiv.org This technique has been successfully applied to 1,2,3-triazoles, including late-stage functionalization of complex molecules. chemrxiv.org

Chan-Lam and SNAr Reactions: For specific substrates, such as 5-aryl-4-trifluoroacetyltriazoles, Chan-Lam reaction with boronic acids or SNAr reaction with electron-deficient aryl halides can lead to the regiospecific formation of 2-aryltriazoles in good to high yields. nih.govresearchgate.net

Introduction of Diverse Substituents via Click Chemistry

The principles of click chemistry, particularly the CuAAC reaction, provide a modular and efficient strategy for introducing a vast array of substituents. beilstein-journals.orgthieme.com While CuAAC typically forms the 1,4-triazole isomer, it is an invaluable tool for building complex molecular architectures that incorporate the pyridyl-triazole motif.

By synthesizing functionalized building blocks—specifically, substituted alkynes and azides—chemists can "click" them together to create libraries of compounds. For example, various substituted 2-ethynylpyridines can be reacted with a range of organic azides (R-N₃) to produce a diverse set of 2-(1-R-1H-1,2,3-triazol-4-yl)pyridines. researchgate.netnih.gov This modularity allows for the easy introduction of different functional groups, solubilizing tails, or other molecular components. researchgate.net This approach has been used to synthesize new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit and to create complex ditopic ligands for applications in supramolecular chemistry. nih.govnih.gov

Synthesis of Bicyclic Pyridine-Based Hybrids

The synthesis of bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit has been effectively achieved through the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov This approach involves the reaction of a terminal alkyne functionalized with a bicyclic pyridine system and an azide-bearing component.

The synthesis commences with the preparation of terminal alkynes from various 3(6)-hydroxy derivatives of condensed pyridines. nih.gov These include cyclopenta[c]pyridines, 5,6,7,8-tetrahydroisoquinolines, pyrano[3,4-c]pyridines, and 2,7-naphthyridines. The hydroxyl group of these bicyclic systems serves as a handle for the introduction of a propargyl group, thus installing the required terminal alkyne functionality.

Concurrently, the azide component is synthesized. For instance, 6-piperazino derivatives of pyrano[3,4-c]pyridines can be reacted with an azide-containing acylating agent to furnish the corresponding azidoacetylpiperazinyl pyridines. nih.gov

The key step in the synthesis is the CuAAC reaction between the propargylated bicyclic pyridines and the azido (B1232118) derivatives. nih.gov This reaction typically proceeds in high yields, demonstrating the efficiency and reliability of the click chemistry approach for constructing these complex hybrid molecules. nih.gov The resulting hybrids feature a 1,2,3-triazole ring that acts as a linker between the bicyclic pyridine core and another heterocyclic or functional group. A variety of bicyclic pyridine-based hybrids have been synthesized using this methodology, showcasing its versatility.

Table 1: Examples of Synthesized Bicyclic Pyridine-1,2,3-Triazole Hybrids

| Compound ID | Bicyclic Pyridine Core | R Group on Piperazine | Yield (%) |

| 7a | Pyrano[3,4-c]pyridine | Methyl | 85 |

| 7d | Pyrano[3,4-c]pyridine | Ethyl | 82 |

| 7g | Pyrano[3,4-c]pyridine | Propyl | 80 |

| 7j | Tetrahydroisoquinoline | Methyl | 78 |

| 7m | Tetrahydroisoquinoline | Ethyl | 75 |

Generation of Azirine-Triazole-Pyridine Hybrids

A distinct class of hybrid molecules, azirine-triazole-pyridine hybrids, has been synthesized through the reaction of α-carbonylphosphoranes with 2-azidopyridine. rsc.orgspbu.ru This method allows for the direct linkage of an azirine ring to a 1,2,3-triazole, which is in turn connected to a pyridine ring.

The synthesis of these hybrids starts with the preparation of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones. These azirine-containing phosphorus ylides are key intermediates. The reaction of these ylides with 2-azidopyridine at elevated temperatures (around 170 °C) leads to the formation of the desired azirine-triazole-pyridine hybrids. rsc.orgspbu.ru The yields for this transformation are generally moderate. rsc.orgspbu.ru

This synthetic route provides access to a unique molecular architecture where three distinct heterocyclic rings—azirine, triazole, and pyridine—are covalently linked. The reaction has also been explored with other azides, such as tosyl azide and (E)-2-benzoylvinyl azides, which react with the azirine-containing ylides at room temperature to produce different azirine-triazole hybrids in high yields. rsc.org

Table 2: Synthesis of Azirine-Triazole-Pyridine Hybrids

| Starting Azirine Ylide (Aryl Group) | Azide Reactant | Product Hybrid | Yield (%) |

| Phenyl | 2-Azidopyridine | 2-(5-(3-phenyl-2H-azirin-2-yl)-1H-1,2,3-triazol-1-yl)pyridine | Moderate |

| 4-Chlorophenyl | 2-Azidopyridine | 2-(5-(3-(4-chlorophenyl)-2H-azirin-2-yl)-1H-1,2,3-triazol-1-yl)pyridine | Moderate |

| 4-Methoxyphenyl | 2-Azidopyridine | 2-(5-(3-(4-methoxyphenyl)-2H-azirin-2-yl)-1H-1,2,3-triazol-1-yl)pyridine | Moderate |

Reaction Mechanisms in Synthetically Oriented Transformations

The formation of the 1,2,3-triazole ring in the aforementioned syntheses proceeds through distinct mechanistic pathways, which have been elucidated through experimental and computational studies.

The synthesis of bicyclic pyridine-based hybrids relies on the well-established mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govscispace.com This reaction is a prime example of click chemistry, known for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide from the terminal alkyne. The azide then coordinates to the copper center, followed by a [3+2] cycloaddition reaction to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to afford the final 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

In contrast, the generation of azirine-triazole-pyridine hybrids from α-carbonylphosphoranes and 2-azidopyridine follows a different mechanistic course. rsc.orgspbu.ruresearchgate.net Density Functional Theory (DFT) calculations have been instrumental in understanding the selectivity of this reaction. rsc.orgresearchgate.net The calculations suggest that the reaction of α-carbonylphosphoranes with azides like 2-azidopyridine proceeds via a non-concerted cycloaddition to form 1,5-disubstituted triazoles. rsc.orgresearchgate.net This pathway involves the initial nucleophilic attack of the phosphorane carbon on the terminal nitrogen of the azide to form a zwitterionic intermediate. This is followed by cyclization and subsequent elimination of triphenylphosphine (B44618) oxide to yield the 1,5-disubstituted triazole. The calculations also indicate that the alternative pathway leading to the 1,4-disubstituted triazole would have to proceed through a concerted cycloaddition with a much higher energy transition state, thus favoring the formation of the 1,5-isomer. rsc.orgresearchgate.net

Coordination Chemistry of 2 2h 1,2,3 Triazol 2 Yl Pyridine As a Ligand

Ligand Design Principles and Chelation Properties

The design of ligands based on the 2-(2H-1,2,3-triazol-2-yl)pyridine scaffold is driven by the desire to create tailored coordination environments for metal ions. The fundamental building block itself presents a classic bidentate N,N'-donor set, arising from the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the triazole ring. This arrangement facilitates the formation of stable five-membered chelate rings with metal centers.

Bidentate Coordination Modes of 2-(2H-1,2,3-Triazol-2-yl)pyridine

The electronic properties of the ligand, and consequently its coordination behavior, can be modulated by introducing substituents on either the pyridine or the triazole ring. This allows for the fine-tuning of the ligand's donor strength and the steric environment around the metal center. The versatility of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been instrumental in the synthesis of a wide array of substituted 2-pyridyl-1,2,3-triazole ligands. nih.gov This synthetic ease allows for the systematic modification of the ligand framework to study its impact on the properties of the resulting metal complexes.

Exploration of Tridentate and Polydentate Derivatives

Building upon the bidentate framework of 2-(2H-1,2,3-triazol-2-yl)pyridine, researchers have designed and synthesized tridentate and polydentate derivatives to create more intricate coordination environments. A common strategy involves linking two 1,2,3-triazole rings to a central pyridine core, resulting in ligands such as 2,6-bis(1,2,3-triazol-4-yl)pyridines. rsc.orgrsc.org These ligands offer a convergent N,N,N-tridentate binding pocket, capable of forming stable complexes with a variety of transition metals.

The synthesis of these higher-denticity ligands often utilizes the CuAAC reaction, reacting a diazidopyridine precursor with terminal alkynes. rsc.org This modular approach allows for the introduction of diverse functional groups at the periphery of the ligand, influencing solubility, electronic properties, and potential for further reactivity. The resulting tridentate ligands have been shown to form stable coordination compounds, expanding the scope of pyridyl-triazole chemistry beyond simple bidentate systems. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The rich coordination chemistry of 2-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives is evident in the vast number of metal complexes that have been synthesized and structurally characterized. These complexes span a wide range of transition metals and lanthanides, each exhibiting unique structural features and properties.

Complexes with 3d Transition Metals (e.g., Co(II), Cd(II), Fe(II), Mn, Ni, Cu(I), Zn(II))

The interaction of 2-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives with first-row transition metals has been extensively studied. The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

For instance, complexes of Co(II) and Cd(II) with the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine have been synthesized and characterized. researchgate.net The Co(II) complex, [Co(tzp)₂]·1.5H₂O, and the Cd(II) complex, [Cd(tzp)₂], were found to have tetragonal coordination geometries. researchgate.net The synthesis of copper(I) complexes with bidentate 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine has also been reported, highlighting the ability of these ligands to stabilize different oxidation states of copper. nih.gov

The tridentate ligand 2,6-bis(azidomethyl)pyridine (B15073304) has been used to synthesize complexes with first-row transition metals through a copper(II) acetate-accelerated azide-alkyne cycloaddition, demonstrating an in-situ ligand synthesis and complexation approach. rsc.org The coordination chemistry of bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)methane with various 3d transition metals has also been explored. researchgate.net

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Co(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | Tetragonal | researchgate.net |

| Cd(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | Tetragonal | researchgate.net |

| Cu(I) | 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine | Not specified | nih.gov |

This table presents a selection of synthesized complexes and is not exhaustive.

Complexes with Heavier Transition Metals (e.g., Rh(III), Au(III), Sn(IV), Re(I))

The coordination chemistry of 2-(2H-1,2,3-triazol-2-yl)pyridine extends to heavier transition metals, leading to complexes with interesting structural and electronic properties.

A Rh(III) complex with 2-(1H-1,2,4-triazol-3-yl)pyridine, [Rh(tzp)₃]·H₂O, has been synthesized and found to adopt a distorted octahedral geometry. researchgate.net The synthesis of gold(III) complexes with polydentate N-donor ligands based on pyridine and triazole heterocycles has also been achieved. researchgate.net Furthermore, a palladium(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand has been reported, where the coordination was found to be through the N-3 nitrogen of the inverse triazolyl-pyridine. rsc.org

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Rh(III) | 2-(1H-1,2,4-triazol-3-yl)pyridine | Distorted Octahedral | researchgate.net |

| Au(III) | Polydentate pyridine-triazole ligand | Not specified | researchgate.net |

| Pd(II) | bis(1,2,3-triazolyl-pyridine) | Not specified | rsc.org |

This table presents a selection of synthesized complexes and is not exhaustive.

Coordination with Lanthanide Ions (e.g., Ce(III), Dy(III), Ho(III), Tm(III))

The coordination of 2-(2H-1,2,3-triazol-2-yl)pyridine based ligands with lanthanide ions has attracted significant attention due to the potential for creating luminescent materials. The design of ligands for lanthanide complexation often focuses on creating a coordination environment that protects the lanthanide ion from solvent quenching and facilitates efficient energy transfer from the ligand to the metal center (the "antenna effect").

Complexes of various lanthanide(III) ions, including Tb(III), Sm(III), Eu(III), Gd(III), and Nd(III), have been prepared with the tetradentate ligand bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)methane. researchgate.net These complexes were found to be isostructural. researchgate.net The complexation of Cm(III) with a modified 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine ligand has been studied to understand the stability and speciation of these complexes in solution. acs.org A La(III) complex with a 1,2,3-triazole derivative has also been synthesized and structurally characterized. nih.gov

| Lanthanide Ion | Ligand | Key Finding | Reference |

| Tb(III), Sm(III), Eu(III), Gd(III), Nd(III) | bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)methane | Isostructural complexes formed | researchgate.net |

| Cm(III) | 3,3′-((4-methoxypyridine-2,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) | Study of complex stability and speciation | acs.org |

| La(III) | 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | Structural characterization | nih.gov |

This table presents a selection of synthesized complexes and is not exhaustive.

In-depth Analysis of 2-(2H-1,2,3-Triazol-2-yl)pyridine in Coordination Chemistry

The scientific literature currently lacks specific, detailed studies on the coordination chemistry of the parent compound 2-(2H-1,2,3-triazol-2-yl)pyridine that would be necessary to fully address the requested topics. Research in the field of triazolyl-pyridine ligands is extensive; however, it primarily focuses on related isomers or substituted derivatives.

Specifically, there is a notable absence of dedicated research on the formation of homoleptic coordination polymers and specific self-assembly processes involving the unsubstituted 2-(2H-1,2,3-triazol-2-yl)pyridine ligand. While the broader class of triazolyl-pyridines is known to participate in such structures, the behavior of this precise isomer has not been sufficiently documented in available resources. For instance, studies on related compounds like 2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives show their capacity to form coordination polymers and engage in self-assembly, but this cannot be directly extrapolated to the title compound due to structural and electronic differences. rsc.orgresearchgate.netanu.edu.aunih.gov

Similarly, a detailed geometric and electronic analysis based on experimental data for 2-(2H-1,2,3-triazol-2-yl)pyridine complexes is not available. X-ray crystallographic data, which is crucial for determining precise coordination geometries, bond lengths, and angles, has been reported for numerous related ligands, such as the C4-linked isomer 2-(1-aryl-1H-1,2,3-triazol-4-yl)pyridine or the N1-linked 1-(2-pyridyl)-1,2,3-triazole. mmu.ac.ukacs.orgnih.gov These studies reveal how transition metals coordinate with the pyridine and triazole nitrogen atoms, but the specific geometric parameters for the N2-linked isomer remain uncharacterized.

Furthermore, comprehensive spectroscopic data outlining the signatures of complex formation (e.g., shifts in NMR, IR, or UV-Vis spectra) are documented for various substituted or isomeric triazolyl-pyridine ligands but not for 2-(2H-1,2,3-triazol-2-yl)pyridine itself. mmu.ac.uknih.gov Without such data, a thorough discussion of its electronic structure upon coordination is not possible.

Due to the stringent requirement to focus solely on the chemical compound 2-(2H-1,2,3-Triazol-2-yl)pyridine, and the lack of specific research on its coordination chemistry in the provided search results, it is not possible to generate the requested article with the required scientific accuracy and detail for the specified subsections. Further experimental research is needed to elucidate the coordination behavior of this particular ligand.

Advanced Spectroscopic and Computational Investigations

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure, bonding, and electronic nature of molecules. For 2-(2H-1,2,3-triazol-2-yl)pyridine, a combination of NMR, vibrational, mass spectrometry, and electronic spectroscopy has provided a wealth of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques like COSY and HETCOR, have been instrumental in the structural elucidation of 2-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives. scribd.com

These studies confirm the connectivity of the pyridine (B92270) and triazole rings. The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, providing insights into the electron distribution within the molecule. For instance, the protons on the pyridine ring typically appear at distinct chemical shifts from those on the triazole ring.

A key aspect investigated by NMR is the potential for tautomerism in the triazole ring. psu.eduresearchgate.netrsc.org The 1,2,3-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). In the gas phase, the 2H-tautomer of 1,2,3-triazole is generally more stable. researchgate.netnih.gov However, in solution, the equilibrium can be influenced by the solvent. researchgate.netrsc.org For 2-(2H-1,2,3-triazol-2-yl)pyridine, NMR studies, often in conjunction with computational analysis, help to determine the predominant tautomer in different environments. The presence of a single set of signals in the ¹H and ¹³C NMR spectra under specific conditions often indicates the existence of a single dominant tautomer on the NMR timescale. psu.edu

Table 1: Representative NMR Data for Triazolyl Pyridine Derivatives This table presents illustrative data and may not correspond to a single specific derivative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (Pyridine) | 8.70 | d | 4.4 |

| ¹H (Pyridine) | 7.80 | td | 7.6, 2.0 |

| ¹H (Pyridine) | 7.30 | m | |

| ¹H (Triazole) | 8.10 | s | |

| ¹³C (Pyridine) | 156.1 | ||

| ¹³C (Pyridine) | 149.7 | ||

| ¹³C (Pyridine) | 136.8 |

Note: The specific chemical shifts and coupling constants can vary depending on the solvent and any substituents on the rings.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. nih.govcore.ac.uk The spectra of 2-(2H-1,2,3-triazol-2-yl)pyridine exhibit characteristic bands corresponding to the stretching and bending vibrations of the pyridine and triazole rings.

FT-IR and Raman spectra are often used in a complementary fashion. For instance, C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3150 cm⁻¹. researchgate.net The ring stretching vibrations of both the pyridine and triazole rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com The specific positions and intensities of these bands can be sensitive to the substitution pattern and the tautomeric form of the triazole ring. nih.gov

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies. nih.gov The comparison between the experimental and calculated spectra aids in the definitive assignment of the observed vibrational modes. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Triazolyl Pyridine Systems This table presents general ranges for characteristic vibrations.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3000 | 3150 - 3000 |

| Ring C=C/C=N Stretch | 1600 - 1400 | 1600 - 1400 |

| Ring Breathing | ~1000 | ~1000 |

| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of 2-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives. nih.govnih.gov

Tandem mass spectrometry (ESI-MS/MS) is employed to study the fragmentation pathways of the protonated molecule. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the pyridine and triazole rings. sapub.org Common fragmentation patterns for such heterocyclic systems include the loss of small neutral molecules like N₂, HCN, or cleavage of the bond linking the two rings. sapub.orglibretexts.org

Electronic absorption (UV-Vis) and photoluminescence spectroscopy are used to investigate the optical properties of 2-(2H-1,2,3-triazol-2-yl)pyridine. The UV-Vis absorption spectrum typically shows bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings. nih.govmdpi.com The position and intensity of these absorption bands are influenced by the electronic structure of the molecule, including the nature of the substituents and the solvent polarity.

Some triazolyl pyridine derivatives exhibit fluorescence, and their emission spectra can be recorded to study their photoluminescent properties. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the excited state geometry and relaxation processes. nih.gov

Powder X-ray diffraction (P-XRD) is a non-destructive analytical technique used to characterize the crystalline structure of solid materials. libretexts.orgunits.it The P-XRD pattern is a unique fingerprint of a crystalline compound, determined by the arrangement of atoms in the crystal lattice. units.it For 2-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives, P-XRD can be used to identify the crystalline phase, assess sample purity, and determine unit cell parameters. nih.govnih.gov In some cases, the full crystal structure can be solved from high-quality powder diffraction data. nih.gov

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of the characterization of molecules like 2-(2H-1,2,3-triazol-2-yl)pyridine. nih.gov These theoretical models provide valuable insights that complement experimental data.

Theoretical calculations are used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Calculate spectroscopic properties: Simulating NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. The comparison with experimental data aids in spectral assignment and structural validation. nih.govnih.govacs.org

Investigate tautomeric stability: Determining the relative energies of different tautomers to predict the most stable form in the gas phase or in solution (using solvation models). researchgate.net

Analyze electronic structure: Calculating molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to understand the reactivity and intermolecular interactions of the molecule. nih.gov

These computational studies provide a deeper understanding of the structure-property relationships of 2-(2H-1,2,3-triazol-2-yl)pyridine, guiding the design of new derivatives with tailored properties for various applications.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structures

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the three-dimensional structure and electronic properties of triazole-pyridine systems. DFT calculations, often performed in conjunction with experimental methods like X-ray crystallography, provide a detailed picture of bond lengths, bond angles, and torsional angles, confirming the molecule's preferred conformation. nih.govuomphysics.net

For the core structure of 2-(2H-1,2,3-triazol-2-yl)pyridine, theoretical calculations indicate a generally planar arrangement of both the pyridine and triazole rings. nih.gov In related compounds, the pyridine ring is found to be perfectly planar, and the planarity is maintained in the fused heterocyclic system. nih.gov DFT studies on the parent 2H-1,2,3-triazole tautomer provide highly accurate equilibrium structures, which serve as a reliable reference for the substituted compound. nih.gov These calculations determine the precise bond distances and angles of the C₂ᵥ symmetric ring. nih.gov The agreement between DFT-calculated geometries and experimental X-ray diffraction data is typically very high, with correlation coefficients often exceeding 0.98, lending confidence to the theoretical models. uomphysics.net

In derivatives, such as metal complexes containing a (1,2,3-triazol-4-yl)pyridine ligand, DFT is used to optimize the coordinates and determine the most stable isomeric forms, such as cis and trans conformations. nih.gov These computational models are crucial for interpreting spectroscopic data and understanding the coordination chemistry of these ligands. nih.gov

Table 1: Calculated Equilibrium Structural Parameters for the 2H-1,2,3-Triazole Ring Based on data for the parent 2H-1,2,3-triazole tautomer, a core component of the title compound. Data sourced from high-level computational studies. nih.gov

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | N-N | 1.310 Å |

| C-N | 1.341 Å | |

| C-C | 1.400 Å | |

| C-H | 1.079 Å | |

| Bond Angles (°) | ∠N-N-N | 106.6° |

| ∠N-N-C | 111.4° | |

| ∠N-C-C | 105.3° | |

| ∠N-C-H | 127.3° |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com A smaller energy gap generally implies higher reactivity and easier electronic transitions. researchgate.net

In molecules containing both pyridine and triazole rings, the HOMO and LUMO are often distributed across different parts of the molecule. nih.gov For instance, in some push-pull systems, the HOMO may be localized on an electron-rich fragment, while the LUMO is confined to an electron-deficient core. nih.gov DFT calculations are employed to determine the energies of these frontier orbitals and visualize their spatial distribution. uomphysics.net For related triazole derivatives, the HOMO is often localized on the triazole ring, while the LUMO may be centered on the pyridine ring or other substituents. researchgate.netnih.gov This distribution governs the molecule's behavior in charge-transfer interactions. irjweb.com

The calculated energies of the HOMO, LUMO, and the resulting energy gap allow for the determination of various global reactivity descriptors, such as chemical hardness (η), softness (σ), ionization potential (I), and electron affinity (A), which further quantify the molecule's electronic characteristics. uomphysics.net

Table 2: Representative FMO Parameters for Triazole-Containing Compounds Illustrative data based on findings for related heterocyclic systems. uomphysics.netresearchgate.net

| Parameter | Definition | Typical Value Range |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 eV |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 3.0 to 4.5 eV |

| Ionization Potential (I) | I = -E(HOMO) | 6.0 to 6.5 eV |

| Electron Affinity (A) | A = -E(LUMO) | 2.0 to 3.5 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.5 to 2.25 eV |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions such as hyperconjugation and charge delocalization.

NBO analysis reveals stabilizing interactions that arise from the donation of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. A key type of interaction identified in heterocyclic systems like 2-(2H-1,2,3-triazol-2-yl)pyridine is the n→π* interaction. mdpi.com This involves the donation of electron density from a nitrogen lone pair (n) to an antibonding π* orbital of the aromatic rings. These interactions contribute significantly to the stabilization of the molecular structure. The analysis of NBO charge distribution is also used to understand the electronic effects of different substituents on the triazole ring. researchgate.net

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. By examining these interactions, NBO analysis provides a deeper understanding of the electronic communication between the pyridine and triazole moieties.

Table 3: Principal NBO Interactions in a Pyridine-Triazole System A conceptual table illustrating typical electronic delocalization interactions.

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Significance |

| LP (N) of Pyridine | π* (C-N) of Triazole | n → π | Intramolecular charge transfer, stabilization |

| LP (N) of Triazole | π (C-C) of Pyridine | n → π | Electronic delocalization, stabilization |

| π (C=C) of Pyridine | π (C=N) of Triazole | π → π | π-conjugation between rings |

| σ (C-H) | σ (N-N) | σ → σ* | Hyperconjugation |

Computational Studies on Tautomeric Forms and Energetics

The 1,2,3-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. researchgate.net The two primary neutral tautomers are the 1H- and 2H- forms. nih.gov The compound 2-(2H-1,2,3-triazol-2-yl)pyridine represents the linkage through the N2 position of the triazole ring, corresponding to the 2H tautomer. nih.gov

Computational studies are essential for determining the relative stability and energetic properties of these tautomers. High-level quantum chemical calculations have established that for the parent 1,2,3-triazole in the gas phase, the 2H-tautomer is more stable than the 1H-tautomer. nih.gov The energy difference is estimated to be in the range of 3.5–4.5 kcal/mol. nih.gov This inherent stability is a key factor in the prevalence of the 2H isomer in gas-phase studies. nih.gov

Theoretical modeling can also predict the activation energy barriers for the interconversion between tautomers, a process known as tautomerization. nih.govnih.gov For related heterocyclic systems, these barriers can be quite high for a direct intramolecular proton transfer, indicating that the process is generally unfavorable under normal conditions. nih.gov The presence of solvents can facilitate the transfer through an assisted mechanism, significantly lowering the activation barrier. nih.gov These computational insights into tautomeric equilibria and energetics are crucial for understanding the compound's structural identity and reactivity in different environments. researchgate.netresearchgate.net

Table 4: Calculated Relative Stability of 1,2,3-Triazole Tautomers Based on gas-phase computational data for the parent triazole ring. nih.gov

| Tautomer | Point Group | Relative Energy (kcal/mol) | Stability |

| 2H-1,2,3-triazole | C₂ᵥ | 0.00 | More Stable |

| 1H-1,2,3-triazole | Cₛ | ~3.5 - 4.5 | Less Stable |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules pack together. nih.gov Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts. mdpi.com

For crystalline structures containing pyridine and triazole rings, the dominant intermolecular interactions are typically van der Waals forces, including a high proportion of H···H contacts. mdpi.comnih.gov Other significant interactions include C···H/H···C, N···H/H···N, and O···H/H···O (if applicable), which often manifest as sharp spikes in the fingerprint plots, characteristic of hydrogen bonding. nih.govnih.gov The presence of aromatic rings also allows for potential C···C and C···N contacts, which may indicate π-π or C-H···π stacking interactions that contribute to the stability of the crystal structure. nih.gov Hirshfeld analysis provides a quantitative breakdown of these forces, offering critical insights into the solid-state architecture of 2-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives. mdpi.comresearchgate.net

Table 5: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridine-Triazole Derivative Illustrative data based on published analyses of similar heterocyclic compounds. nih.govmdpi.comnih.gov

| Interaction Type | Percentage Contribution | Description |

| H···H | 40 - 60% | Van der Waals forces, most abundant contact |

| C···H / H···C | 10 - 20% | Weak C-H···π or other van der Waals contacts |

| N···H / H···N | 10 - 15% | N-H···N or C-H···N hydrogen bonds |

| O···H / H···O | 5 - 15% | C-H···O hydrogen bonds (if applicable) |

| C···C | 1 - 5% | π-π stacking interactions |

| C···N / N···C | 1 - 5% | π-π stacking or other close contacts |

Advanced Applications in Catalysis and Materials Science

Catalytic Systems Utilizing 2-(2H-1,2,3-Triazol-2-yl)pyridine Derivatives

Derivatives of 2-(2H-1,2,3-triazol-2-yl)pyridine have been successfully incorporated into various catalytic systems, demonstrating their potential in both heterogeneous and homogeneous catalysis.

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of triazole-containing ligands, such as derivatives of 2-(2H-1,2,3-triazol-2-yl)pyridine, can introduce specific functionalities and enhance the catalytic performance of these materials.

A notable example is the metal-triazolate framework, MTAF-3, which utilizes a custom-designed ligand, 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine. This MOF, which is a pillared-layer structure, demonstrates a significant enhancement in CO2 uptake capacity, approximately three times higher than its parent framework, MOF-508, which uses 4,4′-bipyridine as the pillar ligand. researchgate.netarxiv.org The introduction of the triazole moiety is credited with this improved performance. The catalytic potential of such MOFs is an area of active research, with applications in gas separation and catalysis. arxiv.org

Bimetallic-organic frameworks have also been explored for their catalytic applications. For instance, a bimetallic MOF based on Fe and Co has been functionalized and used as a catalyst in the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov The synergy between the two metals in the framework enhances stability and catalytic performance. nih.gov

Table 1: Comparison of CO2 Uptake in MOFs

| Framework | Pillar Ligand | CO2 Uptake Enhancement |

|---|---|---|

| MTAF-3 | 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine | ~3x higher than MOF-508 |

| MOF-508 | 4,4′-bipyridine | Baseline |

Data sourced from references researchgate.netarxiv.org

Homogeneous Catalysis, including CO2 Reduction

Complexes of 2-(2H-1,2,3-triazol-2-yl)pyridine and its isomers are effective in homogeneous catalysis, particularly for the reduction of carbon dioxide (CO2). Rhenium complexes bearing 2-pyridyl-1,2,3-triazole ligands have been identified as a new class of catalysts for both electroreduction and photoreduction of CO2. osti.gov

Studies on a series of [Re(N^N)(CO)3(X)] complexes with 4-(2-pyridyl)-1,2,3-triazole (pyta) and 1-(2-pyridyl)-1,2,3-triazole (tapy) ligands have shown that their catalytic activity is highly dependent on the ligand's isomeric form and substituents. osti.gov Active complexes primarily produce carbon monoxide (CO), with minor amounts of hydrogen (H2) and formic acid. osti.gov The presence of a proton source, such as water or trifluoroethanol, enhances the catalytic process. osti.gov Notably, functionalizing the triazolyl ring with a bulky group like 2,4,6-tri-tert-butylphenyl has been shown to impart remarkable stability to the catalyst. osti.gov

Further research into similar Re(I) complexes with 3-(2-pyridyl)-1,2,4-triazole ligands has also demonstrated their capability to electrocatalytically reduce CO2, with the efficiency being influenced by the presence of co-catalysts like triethanolamine (B1662121) (TEOA). researchgate.netrsc.org

Table 2: Performance of Rhenium Complexes in Homogeneous CO2 Reduction

| Complex Type | Ligand Type | Primary Product | Key Findings |

|---|---|---|---|

| [Re(pyta)(CO)3(X)] | 4-(2-pyridyl)-1,2,3-triazole | CO | Active with a first reduction wave around -1.7 V vs SCE. |

| [Re(tapy)(CO)3(X)] | 1-(2-pyridyl)-1,2,3-triazole | - | Generally inactive under tested conditions. |

| [Re(Hpy)(CO)3Cl] | 3-(2-pyridyl)-1,2,4-triazole | CO | Catalytic current enhanced in the presence of TEOA. |

Data compiled from references osti.govresearchgate.netrsc.org

Development of Photocatalytic Systems

The photophysical properties of metal complexes containing 2-(2H-1,2,3-triazol-2-yl)pyridine derivatives make them suitable for use in photocatalytic systems. These systems can harness light energy to drive chemical reactions, such as hydrogen production.

For instance, iridium(III) complexes with 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine-based ligands have been shown to be active in the photocatalytic production of molecular hydrogen. dtic.mil The efficiency of these systems can be significantly influenced by the other ligands in the complex. By changing the cyclometalating ligand from 2-phenylpyridine (B120327) (ppy) to 3-(2-benzothiazolyl)-7-(diethylamino)coumarin (btac), the turnover number for hydrogen production increased by two orders of magnitude. dtic.mil This highlights the tunability of these photocatalytic systems. dtic.mil

Furthermore, the amount of hydrogen produced in these systems has been found to be directly proportional to the emission quantum yield of the photosensitizer. dtic.mil

Functional Materials Development

The unique structural and electronic characteristics of 2-(2H-1,2,3-triazol-2-yl)pyridine derivatives have led to their use in the creation of novel functional materials with interesting optical and electronic properties.

Luminescent Materials and Optical Properties of Complexes

Copper(I) complexes with ligands derived from the reaction of 2-(1H-1,2,3-triazol-4-yl)pyridine with 2-bromopyridine, including the 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand, have been synthesized and characterized. nih.gov These complexes display tunable emissions from green to orange in solution and are intense emitters in the solid state, with some exhibiting blue-light emission. nih.gov The luminescence is attributed to metal-to-ligand charge transfer (MLCT) transitions. nih.gov

Iridium(III) complexes featuring 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine ligands also show very high emission quantum yields and long lifetimes. nih.gov A particularly interesting finding is the enhancement of luminescence upon substitution with β-cyclodextrin. The quantum yield of [Ir(ppy)2(pytl-ada)]Cl was 0.23, which increased to 0.54 in [Ir(ppy)2(pytl-βCD)]Cl. nih.gov This is attributed to increased rigidity and protection of the complex within the cyclodextrin (B1172386) cavity. nih.gov

Table 3: Photoluminescent Properties of Metal Complexes with Pyridyl-Triazole Ligands

| Complex | Emission Color (Solid State) | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|

| Cu(2,2′-(1H-1,2,3-triazole-1,4-diyl)dipyridine)(PPh3)2 | Blue | Not specified | Not specified |

| Cu(2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine)(PPh3)2 | Blue | Not specified | Not specified |

| [Ir(ppy)2(pytl-ada)]Cl | Not specified | 0.23 | 1000 ns |

| [Ir(ppy)2(pytl-βCD)]Cl | Not specified | 0.54 | 2800 ns |

Precursors for Semiconductor Nanomaterials (e.g., Quantum Dots)

While research into the direct use of 2-(2H-1,2,3-triazol-2-yl)pyridine as a precursor for the synthesis of semiconductor nanomaterials like quantum dots is not extensively documented, the broader class of triazole derivatives is being explored for surface functionalization of such nanomaterials. Triazole-functionalized carbon quantum dots have been investigated for their potential antiviral activities, where the triazole moiety plays a key role in the material's function. nih.gov The ability of triazole and pyridine (B92270) groups to act as capping agents or surface ligands is an area of ongoing research in nanomaterial science. rsc.org These ligands can influence the optical and electronic properties of quantum dots by passivating surface defects and can also provide anchor points for further functionalization. rsc.org

Exploration of Magnetic Properties in Metal Complexes

The isomeric form of a ligand can profoundly influence the magnetic behavior of its metal complexes. In the case of pyridyl-triazole ligands, the specific arrangement of nitrogen atoms dictates the ligand field strength and, consequently, the spin state of the central metal ion.

Research into the coordination chemistry of isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands with iron(II) highlights these differences. The ligand 2,6-di(1,2,3-triazol-2-yl)pyridine (L2) , which features the 2-(2H-1,2,3-triazol-2-yl)pyridine moiety, binds to iron(II) in a tridentate fashion. whiterose.ac.uk A study of its complex, [Fe(L2)₂][ClO₄]₂, revealed that it is fully high-spin. whiterose.ac.uk This contrasts sharply with complexes of its isomer, 2,6-di(1H-1,2,3-triazol-4-yl)pyridine (L3), whose solvates with iron(II) perchlorate (B79767) are low-spin and diamagnetic. whiterose.ac.uk

The high-spin state of the [Fe(L2)₂][ClO₄]₂ complex indicates a weaker ligand field generated by the 2-substituted triazolylpyridine compared to its 4-substituted counterpart. This distinction is critical in the design of spin-crossover (SCO) materials, where subtle changes in the ligand structure can tune the transition between high-spin and low-spin states. While the [Fe(L2)₂][ClO₄]₂ complex itself does not exhibit SCO, its stable high-spin nature provides a valuable baseline for understanding the electronic contributions of this specific isomer in coordination complexes. whiterose.ac.uk This knowledge is instrumental for the rational design of new magnetic materials, including potential single-molecule magnets (SMMs) or SCO compounds, where control over the spin state is paramount. nih.govnih.gov

Sensing and Detection Methodologies

The ability of triazole and pyridine moieties to coordinate with metal ions has led to their widespread use in the development of chemosensors. sci-hub.seresearchgate.net These sensors often rely on changes in their optical properties, such as color or fluorescence, upon binding to a specific analyte.

Chemo/Fluorescence Sensors for Metal Ion Detection (e.g., Co(II) in Wastewater)

While direct studies on 2-(2H-1,2,3-Triazol-2-yl)pyridine as a standalone sensor for Co(II) are not extensively documented in the provided context, the broader family of pyridine-triazole compounds shows significant promise in this area. The fundamental principle involves designing a molecule where the metal-binding event triggers a detectable spectroscopic signal. sci-hub.seresearchgate.net

For instance, a closely related isomer, the 2-(1,2,3-triazol-4-yl)pyridine motif, has been incorporated into more complex molecular structures to create selective fluorescent chemosensors. nih.gov In one study, ethynylarene compounds featuring two 2-(1,2,3-triazol-4-yl)pyridine chelating units were synthesized. These sensors exhibited a unique "turn-on" fluorescence response with high selectivity for Ni(II) ions in aqueous solutions. nih.gov The proposed mechanism involves the disruption of non-fluorescent aggregates upon metal binding, leading to a significant increase in fluorescence intensity. nih.gov

Similarly, other research has focused on synthesizing novel chalcone-based 1,2,3-triazole derivatives for the detection of Co(II) and Cu(II) ions. nih.gov These sensors demonstrated high selectivity and sensitivity, with Job's plot analysis confirming a 1:1 metal-to-ligand binding stoichiometry. The detection limits for Co(II) were determined to be in the micromolar range, highlighting their potential for environmental monitoring applications such as the detection of cobalt in wastewater. nih.gov

The research into these related compounds underscores the potential of the pyridine-1,2,3-triazole framework in sensor design. The strategic placement of the triazole nitrogen atoms, as in the 2-(2H-1,2,3-triazol-2-yl)pyridine isomer, influences the binding affinity and selectivity for different metal ions. Future research could focus on incorporating this specific isomer into fluorescent sensor architectures to target specific metal ions like Co(II) for environmental applications.

Below is a data table summarizing the performance of related triazole-based sensors for metal ion detection.

| Sensor Derivative | Target Ion | Detection Limit (LOD) | Quantification Limit (LOQ) | Binding Stoichiometry (Metal:Ligand) |

| Chalcone-1,2,3-triazole (Isomer 6a) nih.gov | Co(II) | 1.64 µM | 5.46 µM | 1:1 |

| Chalcone-1,2,3-triazole (Isomer 6b) nih.gov | Co(II) | 2.08 µM | 6.94 µM | 1:1 |

| Chalcone-1,2,3-triazole (Isomer 6c) nih.gov | Co(II) | 1.81 µM | 6.04 µM | 1:1 |

| Chalcone-1,2,3-triazole (Isomer 6a) nih.gov | Cu(II) | 3.19 µM | 10.64 µM | 1:1 |

| Chalcone-1,2,3-triazole (Isomer 6b) nih.gov | Cu(II) | 2.30 µM | 7.68 µM | 1:1 |

| Chalcone-1,2,3-triazole (Isomer 6c) nih.gov | Cu(II) | 1.17 µM | 3.92 µM | 1:1 |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyridine (B92270) and Triazole Moieties

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the triazole ring's reactivity is characterized by its participation in cycloaddition reactions and its stability, which makes C-H activation a key strategy for functionalization. The interaction between these two rings dictates the regioselectivity of various chemical transformations.

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. bohrium.com In the context of triazolopyridines, this strategy has been successfully employed, primarily using palladium catalysis.

Research has demonstrated that palladium(II) acetate (B1210297) can effectively catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles. elsevierpure.comnih.gov This provides a facile method to access fully substituted triazoles. elsevierpure.comnih.gov For pyridyl-substituted triazoles, the regioselectivity of the arylation is a critical aspect. The 1,2,3-triazole ring can act as a directing group, guiding the substitution to specific positions on either the triazole or the pyridine ring. rsc.org

Studies on related fused triazolopyridine systems, such as bohrium.comelsevierpure.commdpi.comtriazolo[1,5-a]pyridines, show that palladium-catalyzed C-H heteroarylation can occur with high regioselectivity at the C7-position of the fused ring system. bohrium.com This suggests that the pyridine moiety in such structures can be selectively functionalized. Similarly, methods for the direct arylation of pyridines at the C3 position with aryl triflates have been developed, showcasing the potential for functionalizing the pyridine core of 2-(2H-1,2,3-triazol-2-yl)pyridine. researchgate.net

The conditions for these reactions typically involve a palladium catalyst, a suitable ligand, a base, and an aryl halide or equivalent. The choice of these components is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Triazole and Pyridine Systems

| Catalyst | Ligand | Base | Aryl Source | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Aryl Bromide | DMA | 110 | beilstein-journals.org |

| Pd(OAc)₂ | Triphenylphosphine (B44618) | - | Aryl Halide | - | - | nih.gov |

| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | Iodobenzene | Toluene | 130 | researchgate.net |

| Pd(OAc)₂ | - | Ag₂CO₃ | Benzo[b]thiophene | DMSO | - | bohrium.com |

This table is a composite based on arylation reactions of related pyridine and triazole structures and is intended to be illustrative.

N-substituted 1,2,3-triazoles are known to undergo denitrogenative transformations, particularly when catalyzed by rhodium(II) complexes. researchgate.net This reaction involves the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive α-imino carbene intermediate. mdpi.comresearchgate.net This intermediate is a versatile synthon that can participate in a variety of subsequent reactions, including C-H insertions, cycloadditions, and ylide formations, leading to the synthesis of diverse nitrogen-containing heterocycles. mdpi.comresearchgate.net

The process typically begins with the coordination of the rhodium(II) catalyst to the triazole, followed by the loss of N₂ to form the rhodium α-imino carbene. mdpi.com The electrophilic carbene can then react with a wide range of nucleophiles. For instance, rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with nitriles lead to the formation of imidazoles through a transannulation process. acs.org Similarly, reactions with glycals can produce pyrroline-fused N-glycosides. nih.gov

While direct studies on the denitrogenation of 2-(2H-1,2,3-Triazol-2-yl)pyridine are not extensively detailed in the search results, the reactivity pattern of N-sulfonyl-1,2,3-triazoles provides a strong model for its potential transformations. researchgate.netacs.org The pyridine moiety could potentially act as an intramolecular nucleophile, leading to novel fused-ring systems upon denitrogenation.

Table 2: Examples of Rhodium-Catalyzed Denitrogenative Reactions of N-Sulfonyl-1,2,3-Triazoles

| Reactant | Catalyst | Product Type | Yield | Reference |

| β-Enaminones | Rh₂(oct)₄ | Imidazoles and Pyrroles | Good | mdpi.com |

| Nitriles | Rhodium(II) catalyst | Imidazoles | Good to Excellent | acs.org |

| Glycals | Rhodium(II) catalyst | Pyrroline-fused N-glycosides | Moderate to Excellent | nih.gov |

| ortho-Vinylanilines | Rhodium(II) catalyst | Indolines | Good to Excellent | researchgate.net |

Role of the 2H-Triazole Tautomer in Reactivity Pathways

The tautomeric form of the triazole ring is a critical determinant of its reactivity. The 1,2,3-triazole system can exist in two primary tautomeric forms: 1H- and 2H-triazole. In 2-(2H-1,2,3-Triazol-2-yl)pyridine, the triazole is fixed in the 2H configuration due to the substitution at the N-2 position. researchgate.net

The 2H-tautomer exhibits distinct electronic and structural properties compared to the 1H-tautomer. In the 2H-isomer, the two N-N bonds have approximately equal lengths, which contrasts with the more distinct single and double bond character seen in 1-substituted triazoles. nih.gov This symmetry in the 2H-tautomer can influence its aromatic character and subsequent reactivity. nih.gov

In aqueous solutions, the 2H-tautomer of unsubstituted 1,2,3-triazole is favored, which is attributed to lone-pair repulsion. rsc.org The higher stability and different electronic distribution of the 2H-triazole ring affect its participation in reactions. For example, certain cycloaddition reactions are known to proceed specifically through the 2H-tautomer. nih.gov The fixed 2H-tautomeric form in 2-(2H-1,2,3-triazol-2-yl)pyridine means its reaction pathways are confined to those accessible to this isomer, precluding reactions that might be specific to the 1H-form. This inherent structural feature is fundamental to predicting its chemical behavior, particularly in metal-catalyzed processes and cycloadditions.

Solvatochromic and Environmental Influences on Reactivity

Solvatochromism, the change in a substance's color with the polarity of the solvent, can provide insights into the electronic structure and environmental sensitivity of a molecule. While specific solvatochromic data for 2-(2H-1,2,3-triazol-2-yl)pyridine is not explicitly detailed, studies on related triazole-containing compounds offer valuable parallels.

For instance, pyrene (B120774) derivatives substituted with 1,2,3-triazole units exhibit photophysical properties that are dependent on the substitution pattern and can show weak solvatochromic effects. nih.gov The presence of the triazole ring influences the energy gap between the ground and excited states. nih.gov In some triazolopyridine derivatives, luminescence spectra show distinct emission bands that can be assigned to π* → n transitions within the pyridine and triazole rings, respectively. mdpi.com The positions of these bands can be influenced by the solvent environment.

The reactivity of the compound can also be affected by the solvent. The solvent can influence the stability of reactants, transition states, and intermediates, thereby altering reaction rates and even selectivity. For example, in direct arylation reactions, the choice of solvent is a critical parameter in optimizing reaction conditions. bohrium.com The polarity and coordinating ability of the solvent can impact the solubility of the catalyst and reagents, as well as the stabilization of charged intermediates that may form during the catalytic cycle.

Q & A

Q. What are the standard synthetic methodologies for 2-(2H-1,2,3-Triazol-2-yl)pyridine, and how are they validated?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions. A reported procedure involves reacting 2-ethynylpyridine with azides under mild conditions, followed by purification via column chromatography (≥95% purity) . Validation includes nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, intermediates are confirmed by characteristic triplet peaks for triazole protons (δ 8.2–8.5 ppm in ¹H NMR) and molecular ion matching in HRMS .

Q. Which spectroscopic techniques are critical for characterizing 2-(2H-1,2,3-Triazol-2-yl)pyridine?

Key techniques include:

- ¹H/¹³C NMR : To confirm triazole and pyridine ring proton environments (e.g., pyridine protons at δ 7.5–8.6 ppm; triazole protons as singlets or doublets) .

- Infrared (IR) spectroscopy : To identify C=N stretching (~1600 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths (e.g., N–N bonds in triazole: ~1.32 Å) and intermolecular interactions (e.g., π-π stacking between pyridine rings) .

Q. What safety protocols are essential when handling 2-(2H-1,2,3-Triazol-2-yl)pyridine in laboratory settings?

Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and goggles to prevent skin/eye contact (Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates.

- Waste disposal : Neutralize residues with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the yield of 2-(2H-1,2,3-Triazol-2-yl)pyridine derivatives?

Optimization strategies include:

- Catalyst screening : Test Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation. For example, Cu(I) favors 1,4-disubstituted triazoles, while Ru(II) may yield 1,5-isomers .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to THF or toluene .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >80% .

Q. How do ligand modifications of 2-(2H-1,2,3-Triazol-2-yl)pyridine influence photophysical properties in OLED applications?

Substituents on the triazole or pyridine rings alter HOMO-LUMO gaps. For instance:

Q. How can contradictions in electrochemical data (e.g., oxidation potentials) be resolved for 2-(2H-1,2,3-Triazol-2-yl)pyridine-based complexes?

Discrepancies often arise from ligand geometry or solvent effects. To address:

- Cyclic voltammetry standardization : Use a non-aqueous electrolyte (e.g., 0.1 M TBAPF₆ in THF) and a Ag/AgCl reference electrode.

- Computational modeling : Density functional theory (DFT) calculates ligand electron-donor capacities (e.g., Lever E parameter), correlating with experimental oxidation potentials (e.g., fac-Re complexes show 0.97–1.61 V vs. SCE) .

- Control experiments : Compare monomeric vs. binuclear complexes to isolate steric/electronic contributions .

Q. What computational approaches are effective for predicting ligand-receptor binding of 2-(2H-1,2,3-Triazol-2-yl)pyridine derivatives?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., angiotensin II receptors). Prioritize compounds with binding energies < -8 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR modeling : Correlate triazole substituent electronegativity with bioactivity (e.g., IC₅₀ values for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.